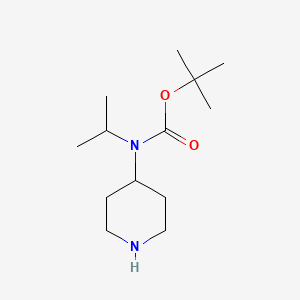

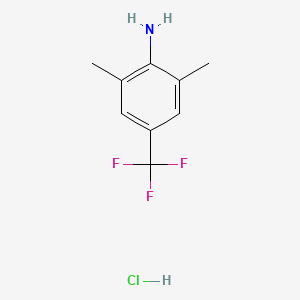

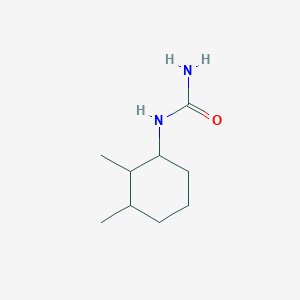

4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 4-bromophenylhydrazine hydrochloride, involves steps of diazotization, reduction, purification, and salification . The method uses concentrated hydrochloric acid to maintain strong acidity of the reaction liquor, ensuring smooth and complete proceeding of the reaction .Chemical Reactions Analysis

The compound “4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride” likely participates in various chemical reactions due to its complex structure. For instance, 4-bromophenylhydrazine hydrochloride is used as a reagent in the synthesis of acylsulfonamides and acylsulfamides .Applications De Recherche Scientifique

Pyrazoline Derivatives in Medicinal Chemistry

Pyrazoline derivatives are extensively explored for their pharmacological significance. They display a vast array of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral effects. For instance, Dar and Shamsuzzaman highlight the importance of pyrazoles as pharmacophores, offering a template for medicinal chemistry due to their extensive biological activities and role as synthons in organic synthesis (Dar & Shamsuzzaman, 2015). This underscores the potential of specific derivatives like "4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride" in therapeutic applications.

Antifungal Applications

Kaddouri et al. examined small molecules against the Fusarium oxysporum f. sp. Albedinis, identifying structural features common among compounds with significant antifungal activities. This research indicates the potential of pyrazoline derivatives in combating fungal pathogens affecting plants, suggesting an agricultural application of such compounds (Kaddouri et al., 2022).

Catalysis and Organic Synthesis

Hybrid catalysts utilizing pyrazoline scaffolds have been explored for synthesizing various heterocycles, indicating their utility in medicinal and pharmaceutical industries. Parmar et al. discuss the application of these catalysts in developing lead molecules, showcasing the versatility of pyrazoline derivatives in chemical synthesis (Parmar, Vala, & Patel, 2023).

Synthetic Methodologies

The synthesis and transformation of pyrazoline derivatives into heterocycles and dyes demonstrate their value as building blocks in organic chemistry. Gomaa and Ali review the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, shedding light on their potential in synthesizing a wide range of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

4-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3.ClH/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8;/h3-6H,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQQUIJARLBWPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258649-73-8 |

Source

|

| Record name | 1H-Pyrazol-5-amine, 4-(4-bromophenyl)-1,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)

![2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid](/img/structure/B6144601.png)

![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)

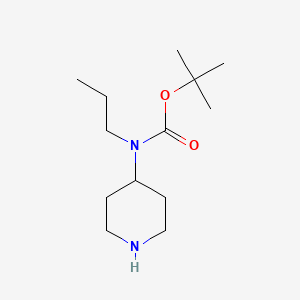

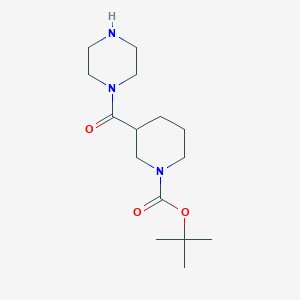

![tert-butyl N-[(oxolan-2-yl)methyl]-N-(piperidin-4-yl)carbamate](/img/structure/B6144627.png)

![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)